molecular formula C10H12ClNO3S B13514861 5-Chloro-2-(cyclopropylmethoxy)benzenesulfonamide

5-Chloro-2-(cyclopropylmethoxy)benzenesulfonamide

Cat. No.: B13514861
M. Wt: 261.73 g/mol
InChI Key: UJSDIZUNHGOPCW-UHFFFAOYSA-N
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Description

5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide is a chemical compound with a molecular formula of C10H12ClNO3S It is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-(cyclopropylmethoxy)benzene to introduce the chloro group. This is followed by sulfonation to attach the sulfonyl chloride group. Finally, the sulfonyl chloride is converted to the sulfonamide by reaction with ammonia or an amine under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(cyclopropylmethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

5-chloro-2-(cyclopropylmethoxy)benzenesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c11-8-3-4-9(15-6-7-1-2-7)10(5-8)16(12,13)14/h3-5,7H,1-2,6H2,(H2,12,13,14)

InChI Key

UJSDIZUNHGOPCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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